What is the chemical structure and molecular weight of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine
What is the chemical structure and molecular weight of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine
Title: Rational Design and Physicochemical Profiling of 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine in Targeted Therapeutics
Executive Summary
As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate privileged scaffolds that serve as the foundation for highly selective targeted therapeutics. Among these, 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006334-12-8) stands out as a highly versatile building block[1]. This compound is not just a chemical intermediate; it is a rationally designed pharmacophore engineered to exploit the conserved ATP-binding pockets of human kinases[2]. In this technical guide, we will dissect the structural causality, physicochemical properties, and experimental validation protocols for this critical molecule.
Part 1: Structural Breakdown and Physicochemical Data
To understand the utility of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine, we must first validate its fundamental properties. The molecule consists of a central 5-membered pyrazole aromatic ring, substituted at three key positions:
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N1 Position (Cyclopentyl Group): A bulky, aliphatic ring that provides significant lipophilicity.
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C3 Position (Primary Amine): An exocyclic -NH2 group capable of acting as a hydrogen bond donor.
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C5 Position (Methyl Group): A small alkyl group providing localized steric bulk.
The precise molecular weight and formula are critical for mass spectrometry validation during high-throughput screening[1].
Table 1: Physicochemical Parameters of 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Formula | C9H15N3 | Defines the exact isotopic mass for LC-MS/MS validation[1]. |
| Molecular Weight | 165.24 g/mol | Low molecular weight allows for downstream derivatization without violating Lipinski's Rule of 5[1]. |
| LogP (Estimated) | ~1.8 | Optimal lipophilicity for membrane permeability, driven largely by the N1-cyclopentyl moiety. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Excellent for intracellular target engagement; well within the limits for BBB penetration if required. |
| Hydrogen Bond Donors (HBD) | 2 (from -NH2) | Critical for anchoring to the kinase hinge region[3]. |
| Hydrogen Bond Acceptors (HBA) | 2 (N2, Amine N) | N2 acts as the primary acceptor in the ATP-competitive binding triad[3]. |
Part 2: Mechanistic Utility in Kinase Inhibitor Design
The true value of this molecule lies in its spatial geometry. Aminopyrazoles are classic bioisosteres for the adenine ring of ATP. When incorporated into a larger inhibitor scaffold, the 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine core functions as a highly efficient "warhead" for the kinase hinge region[2].
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The Hinge-Binding Triad: The N2 atom of the pyrazole ring and the exocyclic C3-amine form a highly conserved donor-acceptor-donor hydrogen bond network with the backbone amides of the kinase hinge region (e.g., interacting directly with Glu81 and Cys83 in CDK2/CDK5)[3]. This interaction is the primary driver of binding enthalpy.
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Hydrophobic Pocket Engagement: The N1-cyclopentyl group is not merely a solubilizing tag; it is a vector designed to project into the narrow lipophilic pocket located behind the hinge region (often lined by residues such as Val18, Ala31, Val64, and Phe80)[4]. The cyclopentyl ring provides optimal van der Waals contacts, significantly increasing binding affinity and driving kinase selectivity.
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Steric Shielding: The C5-methyl group restricts the rotational degrees of freedom of the pyrazole core. By clashing with adjacent regions of the binding pocket, it locks the molecule into the bioactive conformation, reducing the entropic penalty of binding.
Pharmacophore binding model of the aminopyrazole core within a typical kinase ATP pocket.
Part 3: Experimental Validation Protocols
To ensure scientific integrity, any drug discovery program utilizing this building block must employ self-validating experimental systems. Below are the definitive protocols for validating the raw material and assessing its binding kinetics once incorporated into a lead series.
Protocol 1: LC-MS/MS Validation of Molecular Weight and Purity
Before initiating library synthesis, the exact mass (165.24 g/mol ) and purity of the starting material must be verified to prevent downstream artifactual data[1].
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Step 1: Sample Preparation: Dissolve 1 mg of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Step 2: Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
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Step 3: Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the protonated precursor ion [M+H]+ at m/z 166.2.
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Step 4: Data Analysis: Confirm that the UV trace (254 nm) shows a single peak indicating >95% purity. Verify that the mass spectrum of this peak corresponds to the expected m/z 166.2.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinase Hinge-Binding Affinity
Once the aminopyrazole is derivatized into a final drug candidate, SPR is the gold standard for measuring the real-time binding kinetics ( Kd , kon , koff ) to the target kinase.
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Step 1: Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., CDK2) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000-3000 Resonance Units (RU).
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Step 2: Analyte Preparation: Prepare a 3-fold dilution series of the aminopyrazole derivative in running buffer (e.g., HBS-EP+ with 1% DMSO), ranging from 10 µM down to 1.3 nM.
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Step 3: Kinetic Injection: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
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Step 4: Kinetic Fitting: Subtract the reference cell and blank injection data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd ).
Analytical and biophysical validation workflow for aminopyrazole derivatives.
Conclusion
1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine is a masterclass in rational fragment design. By combining the hydrogen-bonding capability of the aminopyrazole core with the lipophilic vectoring of the cyclopentyl group, it provides an ideal starting point for developing highly potent, ATP-competitive kinase inhibitors. Rigorous physicochemical validation and biophysical screening ensure that this scaffold translates effectively from the bench to the clinic.
References
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1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | 1006334-12-8 - Molaid Source: Molaid.com URL:[Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy Source: Oncotarget URL:[Link]
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3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine - CAS号 1006334-12-8 - 摩熵化学 [molaid.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy | Oncotarget [oncotarget.com]
- 4. pubs.acs.org [pubs.acs.org]
